3,6-dibromo-4-iodo-2H-indazole

Medicinal Chemistry ADME Prediction Drug Design

3,6-Dibromo-4-iodo-2H-indazole delivers orthogonal C–I and C–Br reactivity for stepwise diversification of the indazole core—first Sonogashira at C‑4, then Suzuki at C‑3/6—enabling efficient SAR exploration of kinase inhibitors. A high XLogP (3.9) offers a favorable lipophilicity starting point for CNS or oncology programs. This building block eliminates synthetic inefficiencies of non-iodinated analogs (e.g., 3,6-dibromo-1H-indazole, CAS 885521-84-6) by enabling iterative coupling without protecting-group strategies. Supplied at ≥98% purity, it is suitable for med chem libraries, process route scouting, and halogen-bonding biophysical studies.

Molecular Formula C7H3Br2IN2
Molecular Weight 401.82 g/mol
CAS No. 887568-59-4
Cat. No. B3294941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-4-iodo-2H-indazole
CAS887568-59-4
Molecular FormulaC7H3Br2IN2
Molecular Weight401.82 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)I)Br
InChIInChI=1S/C7H3Br2IN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12)
InChIKeyVDBXYUKVJLIMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-4-iodo-2H-indazole CAS 887568-59-4: A Strategic Polyhalogenated Indazole Building Block for Orthogonal Coupling and Medicinal Chemistry


3,6-Dibromo-4-iodo-2H-indazole (CAS 887568-59-4) is a hetero-halogenated indazole derivative bearing bromine atoms at the 3- and 6-positions and an iodine atom at the 4-position of the indazole ring . This specific substitution pattern confers a calculated XLogP of 3.9 and a molecular weight of 401.82 g/mol, positioning it as a high-value intermediate for sequential, orthogonal cross-coupling reactions [1]. As a member of the polyhalogenated 2H-indazole class, this compound serves as a versatile platform for the controlled, stepwise introduction of molecular complexity in the synthesis of kinase inhibitors and other bioactive molecules [2].

Why 3,6-Dibromo-4-iodo-2H-indazole Cannot Be Replaced by Generic Indazole Analogs in Complex Synthesis


The use of generic or non-halogenated indazole building blocks introduces significant synthetic inefficiency and limits the accessible chemical space. The value of 3,6-dibromo-4-iodo-2H-indazole lies in its precisely positioned, chemically distinct halogen atoms (Br and I) which provide orthogonal reactivity handles . Attempting to replace it with a simpler analog, such as 3,6-dibromo-1H-indazole (CAS 885521-84-6) , forfeits the unique, tunable reactivity offered by the 4-iodo substituent, thereby precluding the efficient, sequential cross-coupling strategies essential for constructing diverse, complex molecular architectures [1]. This distinct reactivity profile is critical for medicinal chemists developing targeted kinase inhibitors, where precise control over molecular appendages dictates potency and selectivity .

Quantitative Comparative Evidence for 3,6-Dibromo-4-iodo-2H-indazole: Physicochemical Properties and Synthetic Utility vs. Closest Analogs


Enhanced Lipophilicity (XLogP) of 3,6-Dibromo-4-iodo-2H-indazole vs. Non-Iodinated Dibromoindazole

3,6-Dibromo-4-iodo-2H-indazole exhibits a calculated XLogP of 3.9, which is significantly higher than the predicted LogP of 3.04 for its closest non-iodinated analog, 3,6-dibromo-1H-indazole (CAS 885521-84-6) [1]. This increase in lipophilicity is a direct consequence of the 4-iodo substituent and can influence passive membrane permeability and binding to hydrophobic protein pockets in a medicinal chemistry context .

Medicinal Chemistry ADME Prediction Drug Design

Orthogonal Reactivity Handles of 3,6-Dibromo-4-iodo-2H-indazole Enable Sequential, Chemoselective Cross-Coupling

The 3,6-dibromo-4-iodo-2H-indazole scaffold is rationally designed for orthogonal reactivity, a feature not present in analogs with only one type of halogen. The iodine atom at the 4-position is substantially more reactive in palladium-catalyzed cross-couplings (e.g., Sonogashira) compared to the bromine atoms at the 3- and 6-positions (e.g., Suzuki) . This inherent reactivity difference allows for the selective and sequential functionalization of the indazole core . For instance, a related dihalogenated indazole, 5-bromo-7-iodo-1H-indazole, is explicitly marketed for this orthogonal strategy, enabling sequential Sonogashira (iodo) and Suzuki (bromo) couplings . This contrasts with 3,6-dibromo-1H-indazole, where the two bromine atoms have more similar reactivity, making selective monofunctionalization more challenging .

Organic Synthesis Cross-Coupling Combinatorial Chemistry

Comparison of Synthetic Feasibility and Yield for 4-Iodoindazole Regioisomers

The synthesis of 3,6-dibromo-4-iodo-2H-indazole, placing an iodine atom at the 4-position, is notable given the inherent challenges in selectively functionalizing the indazole ring. Historically, direct bromination of 2-phenyl-2H-indazole yields a mixture of 3,5- and 3,7-dibromo isomers with poor selectivity [1]. However, modern metal-free halogenation methods using NXS reagents have enabled the selective synthesis of polyhalogenated indazoles with control over regioisomers . While 4,6-dibromo-3-iodo(1H)indazole (CAS 887568-43-6) is a known regioisomer , the specific 3,6-dibromo-4-iodo pattern is unique and requires precise control of reaction conditions to avoid halogen scrambling and achieve high positional fidelity . This controlled synthesis is a key differentiator for obtaining this specific regioisomer.

Synthetic Methodology Process Chemistry Regioselectivity

Best Research and Industrial Application Scenarios for 3,6-Dibromo-4-iodo-2H-indazole (CAS 887568-59-4)


Diversified Kinase Inhibitor Library Synthesis via Orthogonal Cross-Coupling

Procurement of 3,6-dibromo-4-iodo-2H-indazole is ideally suited for medicinal chemistry teams focused on generating diverse libraries of kinase inhibitors. The orthogonal reactivity of the 4-iodo substituent allows for an initial Sonogashira coupling to install an alkyne or alkenyl group [1]. Subsequently, the less reactive 3- and 6-bromo atoms can be sequentially or simultaneously engaged in Suzuki-Miyaura couplings with a range of aryl boronic acids to systematically explore structure-activity relationships (SAR) around the indazole core . This approach minimizes synthetic steps and maximizes molecular diversity, a key advantage over using less functionalized indazole starting materials .

Optimization of Drug-like Properties (Lipophilicity) for CNS or Cancer Targets

In drug discovery projects where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties is paramount, 3,6-dibromo-4-iodo-2H-indazole provides a strategic advantage. Its high calculated XLogP of 3.9 [1] can serve as a starting point for modulating a lead compound's lipophilicity. For central nervous system (CNS) drug targets, this level of lipophilicity may enhance passive diffusion across the blood-brain barrier. Conversely, for oncology targets, this property can be fine-tuned to optimize membrane permeability and intracellular target engagement . This property is quantifiably distinct from non-iodinated analogs like 3,6-dibromo-1H-indazole, which has a significantly lower predicted LogP of 3.04 .

Advanced Intermediate for API Synthesis and Process Development

As a well-defined, highly pure (e.g., 98% purity available) [1] halogenated building block, this compound is a critical intermediate for process chemistry groups engaged in developing scalable synthetic routes for Active Pharmaceutical Ingredients (APIs). Its multiple halogen handles allow for convergent synthesis strategies, reducing the linear step count and improving overall yield in the late-stage synthesis of complex drug candidates. The known and predictable reactivity of its C-Br and C-I bonds in cross-coupling reactions ensures robust and reproducible manufacturing processes, which is a fundamental requirement for pharmaceutical development and eventual commercial supply .

Mechanistic Probes for Halogen Bonding in Protein-Ligand Interactions

For structural biology and biophysical chemistry research, 3,6-dibromo-4-iodo-2H-indazole can be utilized as a probe to study halogen bonding interactions. The iodine atom, in particular, is a strong halogen bond donor that can form stabilizing, directional interactions with backbone carbonyl oxygens or other Lewis bases in protein binding pockets [1]. This interaction is frequently exploited in kinase inhibitor design to enhance binding affinity and selectivity . The presence of both bromine and iodine atoms on the same scaffold allows for systematic investigation of the relative contribution of different halogen bonds to overall binding energy, providing valuable structural insights for rational drug design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-dibromo-4-iodo-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.